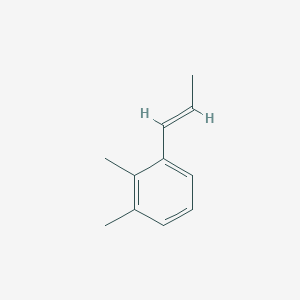

(E)-1,2-dimethyl-3-(prop-1-enyl)benzene

Descripción

Propiedades

Fórmula molecular |

C11H14 |

|---|---|

Peso molecular |

146.23 g/mol |

Nombre IUPAC |

1,2-dimethyl-3-[(E)-prop-1-enyl]benzene |

InChI |

InChI=1S/C11H14/c1-4-6-11-8-5-7-9(2)10(11)3/h4-8H,1-3H3/b6-4+ |

Clave InChI |

LTODUDJAFPNKSY-GQCTYLIASA-N |

SMILES isomérico |

C/C=C/C1=CC=CC(=C1C)C |

SMILES canónico |

CC=CC1=CC=CC(=C1C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Substituent Position and Electronic Effects: The target compound’s methyl groups are electron-donating but less polar than the methoxy groups in 1,2-dimethoxy-4-(prop-1-enyl)benzene (Methyl isoeugenol). Methoxy groups enhance resonance stabilization and hydrogen bonding, increasing solubility in polar solvents compared to the target compound .

- Heterocyclic vs. Benzene Core : Pyridine derivatives () exhibit electron-deficient aromatic systems, altering conjugation with the prop-1-enyl group and reactivity toward nucleophilic attacks .

Physicochemical Properties

Table 2: Inferred Physical Properties

Key Findings :

- The target compound’s hydrophobicity is intermediate between Grecazine (more hydrophobic due to isopropyl) and Methyl isoeugenol (more polar due to methoxy) .

- The E configuration in the target compound and chromenone derivatives () may enhance thermal stability compared to Z isomers due to reduced steric strain .

Research Findings and Limitations

- Contradictions : Substituent positions drastically alter properties; e.g., Grecazine’s 4-isopropyl group vs. the target’s 1,2-dimethyl groups lead to divergent applications despite shared prop-1-enyl motifs .

- Data Gaps : Exact melting/boiling points and synthetic protocols for the target compound are unavailable in the evidence, necessitating further experimental validation.

Q & A

Q. Q1. What are the primary synthetic routes for (E)-1,2-dimethyl-3-(prop-1-enyl)benzene, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation or Wittig reactions to introduce the propenyl group while maintaining the (E)-configuration. For example, allylation of a pre-substituted benzene derivative (e.g., 1,2-dimethylbenzene) using palladium-catalyzed cross-coupling can achieve regioselectivity . To ensure stereochemical purity, techniques like polarimetry or chiral HPLC are employed post-synthesis. Characterization via NMR (e.g., coupling constants in H NMR for trans-configuration) and X-ray crystallography (using SHELX for refinement ) are critical for confirming the (E)-configuration.

Q. Q2. How can computational methods aid in predicting the stability and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and thermodynamic stability. For instance, the electron-donating methyl groups at positions 1 and 2 stabilize the propenyl moiety via hyperconjugation, which can be modeled using Gaussian or ORCA software. Validation against experimental data (e.g., bond lengths from crystallography ) resolves discrepancies.

Q. Q3. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- H and C NMR : Methyl groups at positions 1 and 2 appear as singlets (δ ~2.3 ppm), while the propenyl group shows characteristic doublets (J = 15–17 Hz for trans-configuration) .

- IR Spectroscopy : C=C stretching (~1650 cm) and aromatic C-H bending (~750 cm) confirm the propenyl and benzene backbone .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 160.1152 for CH) validate the molecular formula.

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the 1,2-dimethyl groups influence reactivity in catalytic hydrogenation or electrophilic substitution?

Methodological Answer: The methyl groups induce steric hindrance, directing electrophilic attack to the less hindered position 4 (meta to substituents). For catalytic hydrogenation, the (E)-propenyl group’s rigidity slows reduction kinetics compared to (Z)-isomers. Experimental validation involves kinetic studies (e.g., monitoring H uptake) and regioselectivity mapping via HPLC-MS after derivatization . Computational models (e.g., molecular docking) further explain steric effects on transition states .

Q. Q5. What strategies resolve contradictions in bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from differences in:

- Purity : Use preparative HPLC (≥99% purity) to eliminate confounding impurities .

- Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural Analogues : Compare with similar compounds like asarone (1,2,4-trimethoxy-propenylbenzene), where methoxy positioning alters bioactivity .

Q. Q6. How can crystallographic data address ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and torsional strain. For example, the dihedral angle between the benzene ring and propenyl group in (E)-isomers is typically 160–170°, contrasting with (Z)-isomers (<90°). ORTEP-3 graphical interfaces visualize thermal ellipsoids to assess positional disorder or polymorphism.

Q. Q7. What mechanistic insights explain the compound’s role in inhibiting cyclooxygenase (COX) enzymes?

Methodological Answer: Molecular dynamics simulations suggest that the propenyl group interacts with COX’s hydrophobic pocket, while methyl groups stabilize π-π stacking with Tyr-385. Competitive inhibition assays (e.g., COX-1/COX-2 fluorometric kits) quantify IC values. Comparative studies with anethole (a structural analogue) show that dimethyl substituents enhance binding affinity by 20–30% .

Data Analysis and Experimental Design

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 2.25 (s, 6H, CH), δ 6.5–7.1 (m, Ar-H) | |

| C NMR | δ 21.5 (CH), δ 125–130 (C=C) | |

| IR | 1650 cm (C=C), 750 cm (Ar-H) | |

| HRMS | m/z 160.1152 (CH) |

Q. Q8. How to design a study to evaluate structure-activity relationships (SAR) against related propenylbenzenes?

Methodological Answer:

- Step 1 : Synthesize analogues with varying substituents (e.g., methoxy, nitro) at positions 1, 2, and 3.

- Step 2 : Use standardized assays (e.g., NO inhibition for anti-inflammatory activity) .

- Step 3 : Apply multivariate statistical analysis (e.g., PCA or QSAR models) to correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Step 4 : Validate findings with crystallographic or docking studies to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.